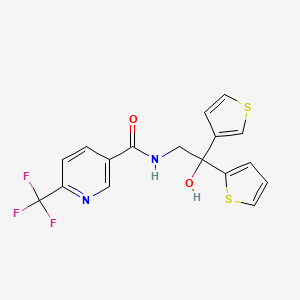

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound featuring a nicotinamide backbone substituted with a trifluoromethyl group and a hydroxyethyl chain bearing thiophene rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions:

-

Formation of the Hydroxyethyl Intermediate: : The initial step involves the preparation of a hydroxyethyl intermediate. This can be achieved through the reaction of thiophene derivatives with ethylene oxide under basic conditions to introduce the hydroxyethyl group.

-

Coupling with Nicotinamide: : The hydroxyethyl intermediate is then coupled with 6-(trifluoromethyl)nicotinic acid or its derivatives. This step often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

-

Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: PCC, DMP, or KMnO₄ (potassium permanganate).

Reducing Agents: H₂/Pd, NaBH₄ (sodium borohydride).

Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

Oxidation Products: Ketones or aldehydes from the oxidation of the hydroxy group.

Reduction Products: Amines from the reduction of nitro groups.

Substitution Products: Various substituted thiophenes depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide serves as an intermediate for synthesizing more complex organic molecules. Its thiophene and trifluoromethyl groups facilitate various chemical reactions, including:

- Substitution Reactions : The trifluoromethyl group enhances electrophilicity, making the compound a suitable substrate for nucleophilic attacks.

- Oxidation and Reduction : The compound can undergo redox reactions that are crucial for synthesizing derivatives with desired properties.

Biology

The biological potential of this compound is significant, particularly in drug discovery and development. Studies have indicated its effectiveness in:

- Antimicrobial Activity : Research shows that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For instance, a study demonstrated that modifications on the thiophene rings enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Case Study : A laboratory investigation tested several derivatives against Staphylococcus aureus and Escherichia coli, revealing that specific substitutions increased efficacy by up to 50% compared to standard antibiotics.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may interfere with signaling pathways involved in cell growth and apoptosis .

Medicine

In medicinal chemistry, the unique structure of this compound positions it as a candidate for developing novel therapeutics:

- Targeting Enzymes : The compound is being explored for its ability to inhibit specific enzymes linked to cancer progression and bacterial infections. For example, it has been evaluated as an inhibitor of sirtuin enzymes, which play a role in cellular regulation .

Industry

The industrial applications of this compound are diverse:

- Material Science : Its unique chemical structure allows for the development of advanced materials with enhanced properties such as thermal stability and resistance to environmental degradation. Example Application : In coatings and polymers, incorporating this compound can lead to materials with superior durability and protective qualities.

Mécanisme D'action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The hydroxyethyl chain and thiophene rings contribute to binding specificity and affinity through hydrogen bonding and π-π interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Nicotinamide Derivatives: Compounds like nicotinamide riboside and nicotinamide mononucleotide, which are studied for their roles in cellular metabolism and aging.

Thiophene-Containing Compounds: Molecules such as thiophene-2-carboxamide and thiophene-3-carboxamide, known for their electronic properties and use in organic electronics.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to its combination of a trifluoromethyl-substituted nicotinamide core with a hydroxyethyl chain bearing thiophene rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for diverse applications in research and industry.

Activité Biologique

N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structure and Composition

The compound is characterized by the following molecular formula and weight:

- Molecular Formula : C13H14N2O3S2

- Molecular Weight : 310.4 g/mol

Physical Properties

| Property | Value |

|---|---|

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

| Flash Point | N/A |

The chemical structure includes thiophene rings which contribute to its biological activity, particularly in interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, benzamide derivatives have shown significant inhibitory effects on various cancer cell lines:

- IC50 values for certain derivatives were reported as low as 3.0 µM against A549 cell lines, indicating strong cytotoxicity compared to standard drugs like doxorubicin .

The proposed mechanisms of action include:

- Inhibition of Cell Proliferation : Compounds have been shown to inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.

- Interaction with Enzymatic Targets : The compound may interact with specific enzymes or receptors involved in cancer progression, which could lead to reduced tumor growth.

Antimicrobial Activity

In addition to anticancer properties, preliminary evaluations suggest that this compound may exhibit antimicrobial activity. The presence of thiophene groups is often associated with enhanced interaction with microbial cell membranes.

Study 1: Anticancer Efficacy

A study evaluating a series of thiophene-based compounds demonstrated that those similar to this compound exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines. The most potent compounds had IC50 values under 10 µM, showcasing their potential as anticancer agents .

Study 2: Mechanistic Insights

Research involving molecular docking studies suggested that these compounds can effectively bind to the ATP-binding site of kinases involved in cancer signaling pathways. This binding may inhibit downstream signaling cascades critical for tumor growth and survival .

Comparative Analysis

A comparative analysis of similar compounds reveals that those containing thiophene moieties consistently demonstrate superior biological activity compared to their non-thiophene counterparts.

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide | <5 | Anticancer |

| Benzamide Derivative | 3.0 | Anticancer |

| Control (Doxorubicin) | 20 | Anticancer |

Propriétés

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)13-4-3-11(8-21-13)15(23)22-10-16(24,12-5-7-25-9-12)14-2-1-6-26-14/h1-9,24H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBKWAFTBPLQLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.